Calcium hexafluoroacetylacetonate

Description

Contextual Significance of Organometallic Precursors in Chemical Materials Synthesis

Organometallic compounds, which feature a bond between a metal and a carbon atom, are fundamental to modern chemical synthesis. mt.com They serve as versatile reagents and catalysts in a wide array of industrial processes, including the production of pharmaceuticals, polymers, and petrochemicals. mt.com In materials science, these compounds are indispensable as precursors for creating advanced materials with tailored properties for applications in electronics and nanotechnology. solubilityofthings.com The ability to manipulate the metal-ligand interactions within these molecules allows for the precise construction of diverse and functional materials. solubilityofthings.com The synthesis of organometallic compounds can be achieved through various methods, including the direct reaction of metals with organic halides and double-decomposition reactions. mt.comsolubilityofthings.com

Role of β-Diketonate Ligands, with a Focus on Hexafluoroacetylacetonate, in Coordination Chemistry for Material Science

β-Diketones are a significant class of organic compounds that have been extensively studied for over a century and are considered one of the most popular types of ligands in coordination chemistry. researchgate.net These ligands, which possess two oxygen atoms that can bind to a metal ion, form stable six-membered chelate rings. researchgate.net This chelating ability makes them highly effective in a variety of applications, including as catalysts, luminescent materials, and precursors for chemical vapor deposition (CVD). researchgate.netalfachemic.com

The hexafluoroacetylacetonate (hfac) ligand is a derivative of acetylacetone (B45752) where the methyl groups are replaced with trifluoromethyl groups. wikipedia.orgwikipedia.org This substitution with fluorine atoms imparts several key properties to the resulting metal complexes. Notably, hfac-containing complexes exhibit enhanced volatility and Lewis acidity compared to their acetylacetonate (B107027) counterparts. wikipedia.orgwikipedia.org The increased volatility is particularly advantageous for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), a process used to create thin films. wikipedia.orgmocvd-precursor-encyclopedia.de

Overview of Calcium Hexafluoroacetylacetonate’s Role as a Volatile Precursor in Thin Film Technologies

This compound serves as a prime example of a volatile precursor for thin-film deposition. mocvd-precursor-encyclopedia.deamericanelements.com Its ability to transition into a gaseous state at relatively low temperatures without decomposing makes it an ideal candidate for MOCVD. mocvd-precursor-encyclopedia.de In this technique, the gaseous precursor is introduced into a reaction chamber where it decomposes on a heated substrate, resulting in the deposition of a thin film of the desired material. For instance, this compound can be used to deposit thin films of calcium fluoride (B91410) (CaF2), a material with applications in optics and microelectronics. google.com The volatility and thermal stability of calcium β-diketonate precursors, including the hexafluoroacetylacetonate variant, make them highly suitable for these applications. mocvd-precursor-encyclopedia.de

Scope and Research Significance of this compound in Contemporary Materials Science

The research significance of this compound extends across various areas of materials science. Its utility as a precursor for MOCVD of calcium-containing thin films is a primary focus. mocvd-precursor-encyclopedia.deresearchgate.net The development of new and improved precursors is a continuous effort in this field to achieve better control over film properties such as thickness, composition, and crystallinity. Beyond thin films, the unique properties of metal β-diketonate complexes, including those of this compound, are being explored for applications in catalysis and the synthesis of nanostructured materials. researchgate.netresearchgate.netsrce.hr The ability to tune the properties of the final material by modifying the ligand structure, as demonstrated by the difference between acetylacetonate and hexafluoroacetylacetonate, highlights the importance of continued research into these versatile compounds.

Properties of this compound

| Property | Value |

| Chemical Formula | Ca(C5HF6O2)2 |

| Molecular Weight | 454.18 g/mol (anhydrous) |

| Appearance | Off-white powder strem.com |

| Synonyms | Calcium bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionate) |

Table 1: Physical and Chemical Properties of this compound

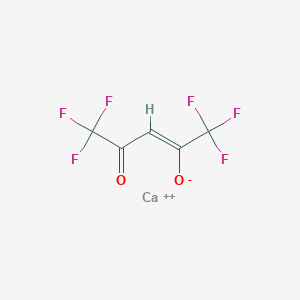

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5HCaF6O2+ |

|---|---|

Molecular Weight |

247.13 g/mol |

IUPAC Name |

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H2F6O2.Ca/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+2/p-1/b2-1-; |

InChI Key |

NQRZEQKZYXCTMD-ODZAUARKSA-M |

Isomeric SMILES |

C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F.[Ca+2] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Calcium Hexafluoroacetylacetonate Complexes

General Synthesis of Calcium β-Diketonate Complexes

The foundational synthesis of calcium β-diketonate complexes, including those with the hexafluoroacetylacetonate (hfac) ligand, can be achieved through several reliable routes. These methods typically involve the reaction of a calcium source with the β-diketone ligand, often in a non-aqueous solvent to yield the desired complex.

Ligand Exchange Reactions in Non-Aqueous Media

Ligand exchange provides a versatile route to calcium β-diketonate complexes. This method often starts with a pre-synthesized, simple calcium salt or a more complex oligomeric species. For instance, oligomeric calcium β-diketonates, such as [{Ca(hfa)₂}n], can be reacted with neutral donor ligands like polyethers in solvents such as hexane (B92381) or toluene (B28343). acs.org In this process, the bridging β-diketonate ligands that hold the oligomer together are exchanged for the new ancillary ligands, leading to the formation of mononuclear or dinuclear adducts. This approach is particularly useful for breaking up the polymeric nature of simple calcium diketonates, which tend to have low volatility, and introducing functional ligands that can improve the material's properties.

Reactions with Calcium Sources and Hexafluoroacetylacetone (B74370) (Hhfac)

A more direct and common method for synthesizing calcium hexafluoroacetylacetonate involves the reaction of a calcium-containing precursor directly with the protonated ligand, hexafluoroacetylacetone (Hhfac). A variety of calcium sources can be employed, each with specific advantages concerning reactivity and purity of the final product.

Common calcium sources include:

Calcium Carbonate (CaCO₃): The reaction of calcium carbonate with a solution of Hhfac, often in the presence of an ancillary ligand like a polyether, provides a straightforward route. This method has been successfully used to synthesize mixed-ligand complexes such as [Ca(hfa)₂(diglyme)(H₂O)]. nih.gov

Calcium Methoxide (Ca(OMe)₂): This alkoxide is a reactive precursor that readily reacts with Hhfac in solvents like hexane or toluene to afford the calcium β-diketonate. acs.orgacs.org

Calcium Metal (Ca): The use of elemental calcium is another viable option. Calcium metal reacts in solutions to deprotonate the ligand in situ, eliminating the need for other bases and ensuring a high-purity product free from extraneous ions. nih.gov

Calcium Ethoxide (Ca(OEt)₂): Similar to the methoxide, calcium ethoxide can be reacted with β-diketone ligands to yield the corresponding calcium diketonate complexes.

Synthesis of Mixed-Ligand this compound Adducts

To overcome the low volatility and tendency to form oligomers characteristic of simple [Ca(hfac)₂] complexes, ancillary ligands are frequently introduced into the calcium coordination sphere. These adducts often exhibit improved thermal properties and are more suitable for applications like CVD.

Incorporation of Polyether Ancillary Ligands (e.g., Diglyme (B29089), Tetraglyme)

Polyethers are excellent ancillary ligands due to their multiple oxygen donor atoms, which can effectively saturate the coordination sphere of the large calcium ion. This coordination prevents oligomerization and produces monomeric complexes with enhanced volatility.

Notable examples include:

[Ca(hfa)₂(diglyme)(H₂O)]: Synthesized from calcium carbonate, Hhfa, and diglyme, this complex features a distorted antiprismatic geometry where the calcium ion is bonded to two hfac anions, the three oxygen atoms of the diglyme, and one water molecule. nih.gov

[Ca(hfa)₂·tetraglyme]: In this adduct, the larger tetraglyme (B29129) ligand coordinates to the calcium center through four of its five oxygen atoms, along with the four oxygen atoms from the two hfac ligands, resulting in an eight-coordinate calcium ion. nih.gov

[Ca(dpp)₂(triglyme)]: While not an hfac complex, the synthesis of this related β-diketonate adduct demonstrates the utility of triglyme (B29127) in forming mononuclear calcium species. acs.orgacs.org

The thermal stability of these adducts varies with the length of the polyether chain. Thermogravimetric analysis (TGA) shows that the tetraglyme adduct is generally more volatile than the diglyme adduct, which is a critical consideration for precursor selection in CVD processes. nih.gov

Strategies for Silylation-Driven Volatility Enhancement

A novel strategy to enhance the volatility of this compound complexes involves the in situ silylation of a functionalized ancillary ligand. This approach creates heteroleptic, monomeric complexes with excellent thermal properties.

This method utilizes a substitution reaction, typically starting with a calcium bis(trimethylsilyl)amide complex, such as Ca(btsa)₂·DME. This precursor is reacted with Hhfac and an alcohol-containing ethereal ligand (e.g., tmgeH or meeH). During the reaction, the hydroxyl hydrogen of the ancillary ligand is replaced by a trimethylsilyl (B98337) group, which is a byproduct of the btsa ligand. acs.org This silylation prevents intermolecular hydrogen bonding and significantly increases the volatility of the resulting complex.

Two prominent examples of this strategy are the synthesis of Ca(dts)(hfac)₂ and Ca(dmts)(hfac)₂ . acs.org These complexes are formed in moderate to high yields (70-80%) and can be purified by sublimation or distillation at relatively low temperatures (e.g., 100-110 °C at 1 Torr), demonstrating their enhanced volatility. acs.org The successful silylation is confirmed by the absence of –OH stretching peaks and the appearance of Si–CH₃ stretching vibrations in their FT-IR spectra.

| Complex | Ancillary Ligand (Silylated Form) | Precursors | Yield | Key Characterization |

|---|---|---|---|---|

| Ca(dts)(hfac)₂ | dts (2,2-dimethyl-3,6,9-trioxa-2-siladecane) | Ca(btsa)₂·DME, meeH, Hhfac | ~70-80% | Monomeric structure confirmed by X-ray crystallography. acs.org |

| Ca(dmts)(hfac)₂ | dmts (2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecane) | Ca(btsa)₂·DME, tmgeH, Hhfac | 75% | Octa-coordinated monomeric structure. acs.orgacs.org |

Influence of Stoichiometry and Reaction Conditions on Adduct Formation

The stoichiometry of the reactants and the specific reaction conditions (e.g., temperature, solvent, reaction time) are critical factors that dictate the identity and purity of the final product in the synthesis of mixed-ligand complexes. The molar ratio of the calcium source to the Hhfac ligand and the ancillary ligand determines the final coordination environment of the calcium ion.

For example, in the synthesis of silver-substituted calcium phosphate (B84403) compounds, a nearly linear relationship was observed between the initial Ag/Ca molar ratio in the starting solution and the weight percentage of the resulting silver phosphate phase in the final product. Although a different system, this demonstrates the principle that precise stoichiometric control is essential for producing materials with a desired composition. Similarly, the synthesis of borohydride (B1222165) complexes often requires specific molar ratios and reaction times to achieve high yields.

When forming adducts, if an insufficient amount of the ancillary ligand is used, a mixture of the desired adduct and the uncomplexed, oligomeric β-diketonate may result. Conversely, a large excess of the ancillary ligand might be required to drive the reaction to completion but could complicate purification. Therefore, careful optimization of the reactant stoichiometry is a crucial step in developing a reliable synthetic procedure for any given this compound adduct.

Advanced Synthetic Approaches for Tailored Precursor Properties

The design and synthesis of this compound precursors have evolved to address the challenges of volatility, stability, and purity. Modern synthetic strategies focus on creating monomeric complexes with well-defined properties, moving away from traditional methods that often yield less stable, oligomeric, or hydrated products.

One-Pot Synthesis Techniques for Improved Efficiency

One-pot synthesis has emerged as a highly efficient method for the preparation of this compound complexes. This approach streamlines the synthetic process by combining multiple reaction steps in a single vessel, thereby reducing solvent waste, saving time, and often improving yields.

A notable example of a one-pot synthesis involves the reaction of an alkaline earth element carbonate, such as calcium carbonate, with a mixture of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa) and an ancillary ligand, like a glyme, in a suitable solvent such as n-hexane. researchgate.net This direct approach avoids the isolation of intermediate species that may be unstable or difficult to handle. For instance, the synthesis of [Ca(hfa)2(diglyme)(H2O)] can be achieved through this efficient, single-step process. researchgate.net

These one-pot strategies are not only more economical but also provide a straightforward route to complexes with tailored properties, as the ancillary ligand, which plays a crucial role in the final characteristics of the precursor, is introduced at the outset of the synthesis.

Exploration of Novel Ancillary Ligands for Enhanced Precursor Stability and Volatility

The inherent tendency of alkaline earth β-diketonate complexes to form oligomers or to incorporate water molecules can be detrimental to their performance as precursors, leading to low volatility and poor film quality. psu.edu To overcome these issues, a significant area of research has been the introduction of ancillary ligands that coordinate to the calcium center, saturating its coordination sphere and preventing undesirable intermolecular interactions.

Polyethers, such as diglyme, triglyme, and tetraglyme, have proven to be particularly effective ancillary ligands. researchgate.netpsu.edu These ligands chelate to the calcium ion, effectively encapsulating it and leading to the formation of monomeric, anhydrous adducts. For example, complexes like [Ca(hfa)2(triglyme)] and [Ca(hfa)2(tetraglyme)] have demonstrated enhanced volatility compared to their uncoordinated counterparts. psu.edu The length of the polyether chain can be varied to fine-tune the volatility and thermal stability of the resulting complex.

Beyond simple glymes, other Lewis bases have been explored. Tetrahydrofuran (THF) and crown ethers, such as 18-crown-6, have been successfully used to synthesize mononuclear and dinuclear calcium β-diketonate complexes. rsc.orgresearchgate.net The choice of ancillary ligand is critical in designing a precursor with the optimal balance of stability for storage and handling, and volatility for efficient transport in a chemical vapor deposition (CVD) system. mocvd-precursor-encyclopedia.de

The following table summarizes some of the key ancillary ligands used and their impact on the properties of this compound complexes:

| Ancillary Ligand | Resulting Complex Example | Key Properties Improved |

| Diglyme | [Ca(hfa)2(diglyme)(H2O)] | Monomeric structure, defined coordination |

| Triglyme | [Ca(hfa)2(triglyme)] | Enhanced volatility, anhydrous |

| Tetraglyme | [Ca(hfa)2(tetraglyme)] | Higher volatility, monomeric |

| Tetrahydrofuran (THF) | [Ca(dpp)2(thf)2] (dpp ligand) | Monomeric, soluble |

| 18-crown-6 | [{Ca(tmhd)2}2(18-crown-6)] (tmhd ligand) | Dinuclear, stable adduct |

Purification and Handling Considerations for High-Purity Precursor Materials

The synthesis of a suitable precursor is only the first step; ensuring its purity and maintaining that purity until its use is equally critical for the fabrication of high-quality thin films. This compound complexes, particularly in their anhydrous form, can be sensitive to moisture.

The purification of these complexes often involves techniques such as recrystallization or sublimation. The choice of solvent for recrystallization is crucial and must be carefully selected to ensure high recovery of the pure product while leaving impurities behind. For volatile complexes, sublimation under reduced pressure can be a highly effective method for obtaining materials of very high purity.

Due to their moisture sensitivity, the handling of high-purity this compound precursors requires stringent inert atmosphere techniques. wikipedia.org Discrepancies in elemental analysis results for some of these complexes have been attributed to moisture absorption during the measurement process, highlighting their sensitivity. psu.edu Therefore, all manipulations should be carried out in a glovebox or using Schlenk line techniques under a dry, inert gas such as argon or nitrogen. Storage of these materials should also be under an inert atmosphere and in a desiccated environment to prevent degradation. The careful control of the atmosphere during synthesis, purification, and handling is paramount to prevent the formation of undesirable hydrated species that can compromise the precursor's performance.

Precursor Characterization and Molecular Structure Elucidation

Spectroscopic Characterization Techniques for Composition and Bonding

Spectroscopic techniques are pivotal in defining the composition and the nature of chemical bonds within the calcium hexafluoroacetylacetonate molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies provide valuable insights into the structure of the hexafluoroacetylacetonate ligand and its interaction with the calcium center.

¹H NMR: The proton NMR spectrum of a related compound, calcium bis(acetylacetonate), shows a signal for the methine proton (CH) at approximately 5.05 ppm and a signal for the methyl protons (CH₃) at around 1.66 ppm when dissolved in dimethylsulfoxide. researchgate.net While specific data for the methine proton in this compound is not readily available in the provided results, the principle remains the same: its chemical shift would be indicative of the electronic environment of the ligand's backbone. nih.gov

¹³C NMR: In a similar vein, the ¹³C NMR spectrum of calcium bis(acetylacetonate) displays signals for the methyl carbons at 28.38 ppm, the methine carbon at 99.40 ppm, and the carbonyl carbons at 188.33 ppm. researchgate.net For this compound, the presence of highly electronegative fluorine atoms would significantly influence the chemical shifts of the adjacent carbon atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound due to the presence of trifluoromethyl (CF₃) groups. Symmetrically substituted difluoro derivatives of similar chelating agents exhibit significant ¹⁹F NMR chemical shifts upon binding with divalent cations like Ca²⁺. nih.gov The chemical shift of the fluorine nuclei can be used to determine the free Ca²⁺ concentration in certain systems. nih.gov For instance, ¹⁹F NMR has been used to measure intracellular free calcium concentrations using fluorinated chelators. nih.gov The chemical shift of calcium fluoride (B91410) is noted to be around -109 ppm. elsevierpure.comspectrabase.com

Interactive Data Table: Representative NMR Chemical Shifts for Acetylacetonate (B107027) Ligands

| Nucleus | Group | Calcium bis(acetylacetonate) Chemical Shift (ppm) | Notes |

| ¹H | CH | ~5.05 | In DMSO solvent researchgate.net |

| ¹H | CH₃ | ~1.66 | In DMSO solvent researchgate.net |

| ¹³C | CH₃ | 28.38 | In DMSO solvent researchgate.net |

| ¹³C | γ-CH | 99.40 | In DMSO solvent researchgate.net |

| ¹³C | C=O | 188.33 | In DMSO solvent researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the coordination mode of the hexafluoroacetylacetonate ligand to the calcium ion. The vibrational frequencies of the C=O and C=C bonds in the ligand are particularly sensitive to coordination. The IR spectra of vapor phase hexafluoroacetylacetone (B74370) have been characterized. acs.org In metal acetylacetonates, bands in the 400-600 cm⁻¹ range are often attributed to M-O (metal-oxygen) vibrations, providing direct evidence of coordination. researchgate.net The analysis of these vibrational modes helps to confirm the chelation of the ligand to the calcium center. acs.orgnih.gov

Mass spectrometry, particularly when coupled with a Knudsen effusion cell, is a powerful technique for analyzing the composition of the vapor phase of solid compounds at elevated temperatures. researchgate.net This method allows for the identification of gaseous species, including potential fragments or complexes, that are present in the vapor. researchgate.net Such studies are crucial for understanding the volatility and thermal stability of this compound, which are important properties for applications like chemical vapor deposition (CVD).

Crystallographic Analysis for Three-Dimensional Molecular Architectures

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline materials. mdpi.comcarleton.eduresearchgate.net This technique has been used to characterize a variety of calcium-containing adducts and coordination polymers, revealing details about the coordination environment of the calcium ion. rsc.orgrsc.orgrsc.org For this compound, X-ray diffraction studies would reveal the precise coordination number and geometry around the calcium center, as well as the conformation of the hexafluoroacetylacetonate ligands. rsc.orgnih.gov

Calcium complexes can exist as monomers, dimers, or higher-order oligomers. nih.govnih.gov Single-crystal X-ray diffraction is essential for distinguishing between these structural motifs. nih.gov For example, studies on other calcium compounds have revealed both monomeric and dimeric structures, where bridging ligands connect multiple calcium centers. rsc.orgnih.gov The specific structure adopted by this compound, whether monomeric or oligomeric, will significantly influence its physical and chemical properties.

Coordination Environment and Geometry Around the Calcium Center

In the case of the closely related non-fluorinated analogue, cis-bis(acetylacetonato)diaquacalcium monohydrate, the calcium atom is seven-coordinate, bonded to two bidentate acetylacetonate ligands and three water molecules. For fluorinated β-diketonate complexes, the coordination sphere is often expanded. For instance, in the dihydrate form, Ca(hfac)₂·2H₂O, the calcium ion is expected to be coordinated by the two bidentate hexafluoroacetylacetonate (hfac) ligands and two water molecules. This would result in a coordination number of at least 6.

Studies on analogous metal(II) hexafluoroacetylacetonate hydrates, such as those of copper(II), provide further insight. The monoaquo complex, Cu(hfac)₂(H₂O), features a square-pyramidal geometry with the water molecule at the apex. acs.orgnih.gov The trihydrate, [trans-Cu(hfac)₂(H₂O)₂]·H₂O, shows the copper ion in an octahedral geometry, coordinated to two hfac ligands and two water molecules in the axial positions. acs.org Furthermore, in compounds like CaSiF₆·2H₂O, the calcium ion is found in a distorted square antiprismatic coordination environment. nih.gov

Given these precedents, the calcium center in Ca(hfac)₂·2H₂O likely adopts a higher coordination number, such as 6, 7, or 8, forming a geometry like a distorted octahedron or a square antiprism. The two hexafluoroacetylacetonate ligands act as bidentate chelators, with the oxygen atoms from the two ancillary water molecules completing the coordination sphere.

Table 1: Common Coordination Geometries for Calcium

| Coordination Number | Geometry | Example Ion/Complex Type |

|---|---|---|

| 6 | Octahedral | [Ca(H₂O)₆]²⁺ |

| 7 | Pentagonal Bipyramidal | Ca²⁺ in some EF-hand motifs nih.gov |

Thermal Analysis and Volatility Assessment for Vapor Phase Applications

The thermal behavior of this compound is a critical factor for its use in MOCVD, as the precursor must be volatile enough to be transported into the reactor but stable enough to avoid premature decomposition.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatility Profiles

Thermogravimetric analysis (TGA) of this compound and its adducts reveals a multi-step process of mass loss corresponding to both desolvation and sublimation/decomposition. For hydrated species like Ca(hfac)₂·2H₂O, the TGA curve is expected to show an initial weight loss at lower temperatures, corresponding to the removal of the two coordinated water molecules. This dehydration step typically occurs at temperatures around 100-200°C. researchgate.net

Following dehydration, the anhydrous Ca(hfac)₂ complex exhibits significant volatility. Studies on related fluorinated calcium complexes show a quantitative vaporization process at temperatures up to 200°C, with a weight loss of approximately 97%, indicating high suitability for vapor phase applications. researchgate.net This contrasts with non-fluorinated analogues like calcium acetylacetonate, which tend to decompose rather than cleanly sublime. The decomposition of the hfac ligand itself occurs at much higher temperatures. For comparison, the decomposition of calcium carbonate, a potential byproduct of decomposition in the presence of oxygen, begins around 700°C and is complete by approximately 800-900°C, yielding calcium oxide. researchgate.net

Table 2: Expected TGA Decomposition Stages for Ca(hfac)₂·2H₂O

| Temperature Range (approx.) | Process | Volatile Product(s) | Solid Residue |

|---|---|---|---|

| 100 - 200°C | Dehydration | H₂O | Ca(hfac)₂ |

| > 200°C | Sublimation/Vaporization | Ca(hfac)₂ | Minimal |

| > 400°C (in air) | Ligand Decomposition | CO, CO₂, CF₄, etc. | CaCO₃ / CaO |

Saturation Vapor Pressure Measurements

While specific vapor pressure data for Ca(hfac)₂ is not widely published, data from analogous compounds can provide an estimate. For example, the enthalpy of vaporization for the anhydrous magnesium complex, [Mg(hfa)₂·2diglyme], was estimated from TGA curves to be 55.1 ± 0.3 kJ mol⁻¹. researchgate.net This value is indicative of a volatile compound. The Clausius-Clapeyron equation is typically used to relate the vapor pressure to the enthalpy of vaporization (ΔHvap).

Correlation of Molecular Structure, Ligand Design, and Ancillary Ligands with Thermal Stability and Vaporization Enthalpy

The enhanced volatility of this compound compared to its non-fluorinated counterpart, calcium acetylacetonate, is a direct result of the ligand design. The substitution of methyl groups with trifluoromethyl (CF₃) groups has two significant effects:

Inductive Effect : The highly electronegative fluorine atoms pull electron density away from the acetylacetonate backbone. This reduces the polarity of the Ca-O bonds and weakens the intermolecular forces (van der Waals forces, dipole-dipole interactions) between the complex molecules.

Steric Shielding : The bulky CF₃ groups can effectively shield the central calcium ion, further hindering close intermolecular contacts.

These combined effects lead to a lower enthalpy of vaporization (ΔHvap), meaning less energy is required to transition the complex from the solid to the gas phase, resulting in higher volatility and lower sublimation temperatures. libretexts.org

Ancillary ligands, such as water in Ca(hfac)₂·2H₂O or glyme ethers in other adducts, play a crucial role. researchgate.netwikipedia.org They saturate the coordination sphere of the calcium ion, leading to stable, monomeric complexes that are less prone to oligomerization, which would decrease volatility. However, these adducts must be thermally stable enough to prevent premature ligand dissociation but also allow for the clean removal of the ancillary ligand (e.g., water) prior to the vaporization of the desired volatile precursor. The presence of water has been observed to increase the deposition rate in MOCVD processes, suggesting it may play a role in the decomposition mechanism on the substrate surface. researchgate.net

Applications in Thin Film Deposition Technologies

Chemical Vapor Deposition (CVD) Applications

In the realm of CVD, calcium hexafluoroacetylacetonate is valued for its ability to facilitate the growth of complex multi-component materials and for its role in developing low-temperature deposition processes.

This compound has been instrumental in the pioneering development of high-temperature superconducting thin films. Researchers have successfully prepared superconducting Bismuth-Strontium-Calcium-Copper-Oxide (Bi-Sr-Ca-Cu-O) thin films for the first time using chemical vapor deposition with fluorocarbon-based chelates. cambridge.orgcambridgecore.org In this process, calcium bis(hexafluoroacetylacetonate) is used as the calcium source, alongside other precursors like triphenyl bismuth, bis(hexafluoroacetylacetonate)strontium, and bis(hexafluoroacetylacetonate)copper. cambridge.orgcambridgecore.org

The resulting films, deposited on (001) oriented Strontium Titanate (SrTiO₃) substrates and subsequently annealed in air, exhibited a crystalline structure with a strong preferential orientation of the c-axis perpendicular to the substrate surface. cambridge.orgcambridgecore.org Electrical characterization of these films through four-probe resistivity measurements demonstrated the onset of superconductivity at 80 K, with zero resistivity achieved at 50 K. cambridge.orgcambridgecore.org This work highlighted the advantage of CVD in offering a method that is amenable to large-scale processing and does not require high vacuum conditions. cambridgecore.org

The design of precursors is a critical aspect of modern CVD technology, aiming to lower the required deposition temperatures. Lowering the process temperature is advantageous as it can prevent undesirable effects such as interlayer atomic diffusion and changes in the morphology or crystallinity of the substrate and deposited layers. osti.gov this compound fits the profile of a precursor suitable for low-temperature applications.

Key requirements for effective CVD precursors include high volatility, thermal stability during transport to the reactor, and a decomposition temperature lower than the evaporation temperature. rsc.org Fluorocarbon-based chelates like this compound are sufficiently volatile for use in CVD. cambridgecore.org The design of such metal-organic precursors can be tailored to optimize their volatility, often considering factors like molecular weight. dtic.mil By selecting appropriate precursors, it is possible to develop customized systems for lower-temperature deposition, which can also eliminate issues related to corrosive byproducts, such as halogens. osti.gov

The use of fluorinated precursors like this compound in CVD processes necessitates an investigation into potential fluorine contamination in the deposited films. Fluorine incorporation can be undesirable due to its reactivity and its potential to increase the resistivity of the films. nih.gov

In processes involving multiple metal-organic precursors, such as the MOCVD of high-temperature superconductors, fluorinated β-diketonates are often used. For instance, in the fabrication of Thallium-Barium-Calcium-Copper-Oxide (Tl-Ba-Ca-Cu-O) superconducting films, amorphous Barium-Calcium-Copper-Oxide-Fluoride (Ba-Ca-Cu-O-F) films were initially deposited using fluorinated complexes of Ba, Ca, and Cu. nih.gov A crucial subsequent step involved annealing the film in wet oxygen to strip the fluorine from the film before proceeding with thallium in-diffusion. nih.gov This multi-step process underscores that fluorine from the precursor can be incorporated into the film during deposition and requires a specific removal step.

The design of the precursor's ligands directly influences the formation of byproducts. The degree of fluorination in the β-diketonate ligand can affect the decomposition pathway and the potential creation of corrosive or toxic products, such as hydrogen fluoride (B91410). Furthermore, studies have shown that films deposited using these precursors can contain carbon impurities, as detected by X-ray photoelectron spectroscopy (XPS).

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

MOCVD, a specific type of CVD using metal-organic precursors, leverages this compound for the precise, controlled growth of high-quality crystalline films.

This compound is employed as a single-source precursor for the MOCVD synthesis of epitaxial calcium fluoride (CaF₂) thin films. cambridge.org Calcium fluoride is a promising dielectric material due to its wide bandgap (~12.1 eV) and a relatively high dielectric constant. cambridge.orgcambridgecore.org

Epitaxial CaF₂ films have been successfully grown on various substrates, including strontium titanate (SrTiO₃) and textured Ni-W-alloy tapes. cambridge.orgnih.gov High-quality, single-crystal CaF₂(111) layers can also be grown at moderate temperatures on Si(111) substrates via molecular beam epitaxy (MBE), a related vapor deposition technique. cambridgecore.org The ability to grow these films at lower temperatures (below 500°C in MOCVD) is crucial for applications in high-temperature superconducting wires, as well as optical and microelectronic devices. cambridge.orgnih.gov The quality of these epitaxially grown films is typically analyzed using methods such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). nih.gov

Table 1: Properties and Growth Techniques for Calcium Fluoride (CaF₂) Thin Films

| Property/Technique | Description | Reference |

| Dielectric Constant | ~6.8 - 8.43 | cambridge.orgcambridgecore.org |

| Bandgap | ~12.1 eV | cambridge.orgcambridgecore.org |

| Deposition Method | Metal-Organic Chemical Vapor Deposition (MOCVD) | cambridge.orgnih.gov |

| Alternative Method | Molecular Beam Epitaxy (MBE) | cambridgecore.org |

| Common Substrates | SrTiO₃, Ni-W alloy tapes, Silicon (Si) | cambridge.orgcambridgecore.orgnih.gov |

| Precursor Type | Single-source fluorinated β-diketonate complex | cambridge.org |

A significant advancement in the MOCVD of CaF₂ films using this compound adducts is the introduction of water vapor during the deposition process. Research has demonstrated that the presence of water can substantially increase the deposition rate and lower the activation energy of the film deposition process at temperatures below 500°C. cambridge.orgnih.gov

In a study using a Ca(hfa)₂·diglyme (B29089)·H₂O complex as a single-source precursor, the role of water in the thermal decomposition of the precursor was investigated. cambridge.orgnih.gov The water-assisted MOCVD process was shown to be effective for the deposition of epitaxial CaF₂ thin films on (001) SrTiO₃ substrates. cambridge.org This enhancement is particularly useful for the development of technologies requiring efficient and lower-temperature fabrication of high-quality dielectric layers, such as in microelectronics and for high-temperature superconducting wires. nih.gov

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a sophisticated thin film deposition method that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. azonano.comaip.org This technique provides exceptional control over film thickness and uniformity, making it ideal for advanced applications.

This compound is a recognized precursor for the ALD of calcium fluoride (CaF₂) thin films. aip.orgresearchgate.net The self-limiting nature of ALD allows for the growth of highly conformal and uniform CaF₂ films. This methodology has been extended to other metal fluorides, with researchers reporting the ALD of magnesium fluoride (MgF₂) and lanthanum fluoride (LaF₃) using their corresponding hexafluoroacetylacetonate precursors. rsc.orgresearchgate.net

Table 1: ALD of Metal Fluorides Using Hexafluoroacetylacetonate Precursors

| Metal Fluoride Film | Metal Precursor | Fluorine Source | Deposition Temperature (°C) | Refractive Index | Reference |

|---|---|---|---|---|---|

| CaF₂ | This compound | Ozone / Hhfac | 300 | 1.472 | rsc.orgresearchgate.netresearchgate.net |

| MgF₂ | Magnesium hexafluoroacetylacetonate | Ozone / Hhfac | - | 1.429 | rsc.orgresearchgate.net |

| LaF₃ | Lanthanum hexafluoroacetylacetonate | Ozone / Hhfac | - | 1.687 | rsc.orgresearchgate.net |

One established ALD approach involves the reaction of a fluorinated metal precursor, such as this compound (Ca(hfac)₂), with a strong oxygen source like ozone (O₃). rsc.orgresearchgate.netresearchgate.net In this process, ozone serves as a co-reactant. A deposition rate of 0.3 Å per cycle has been achieved for CaF₂ at a temperature of 300 °C using this dual-precursor method. rsc.orgresearchgate.netresearchgate.net Analysis of the resulting films showed a stoichiometry of CaF₂.₁₇ with an oxygen content of less than 5 atomic percent. rsc.orgresearchgate.netresearchgate.net The use of ozone is crucial for activating the surface-adsorbed precursor. researchgate.net

A key advantage of using precursors like this compound is that the hexafluoroacetylacetonate (Hhfac) ligand itself can act as the fluorine source. researchgate.netrsc.orgresearchgate.netresearchgate.net This simplifies the deposition process by eliminating the need for a separate, often hazardous, fluorine-containing gas like hydrogen fluoride (HF). colorado.edu In a two-step process, a metal oxide layer can first be deposited using a traditional metal precursor and an oxygen source, followed by a fluorination step using Hhfac and ozone. rsc.orgresearchgate.net This method has been shown to produce high-purity MgF₂, CaF₂, and LaF₃ films with oxygen content below the detection limits of Rutherford backscattering spectroscopy. rsc.orgresearchgate.net

The CaF₂ films produced by ALD are dense, uniform, and highly conformal, making them excellent candidates for protective applications. aip.org They can serve as robust chemical barrier coatings, protecting sensitive components from attack by corrosive fluorinated reactants, such as those found in plasma etching systems. aip.orgresearchgate.net For example, CaF₂ films have demonstrated a high etch resistance in SF₆ plasma. researchgate.net

Furthermore, the outstanding optical properties of CaF₂ are leveraged in the fabrication of advanced optical devices. Its low refractive index makes it a prime material for creating optical filters and anti-reflection coatings. acs.orgresearchgate.netresearchgate.net The precise thickness control afforded by ALD allows for the design and fabrication of complex optical multilayer structures. acs.org

Table 2: Properties and Applications of ALD-Grown CaF₂ Films

| Property / Application | Details | Reference |

|---|---|---|

| Chemical Barrier | High resistance to etching in fluorine-containing plasma (e.g., SF₆). Si:CaF₂ etch ratio > 2000:1. | aip.orgresearchgate.net |

| Optical Filters | Used as a low refractive index material in multilayer optical stacks. | acs.orgresearchgate.netresearchgate.net |

| Transparency | Good transparency from the ultraviolet (down to 193 nm) to the infrared range. | aip.orgresearchgate.net |

| Deposition Temperature | ALD processes using β-diketonate sources typically require temperatures of 250–320 °C. | aip.orgresearchgate.net |

Impact of Process Parameters (Temperature, Pulse Time) on Deposition Rate and Film Properties

The successful deposition of high-quality thin films using this compound, typically in the form of a hydrated or adducted complex like Ca(hfa)₂(diglyme)(H₂O), is critically dependent on the precise control of process parameters. researchgate.net Key parameters in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) include substrate temperature and, for ALD, the duration of precursor and co-reactant pulses. These variables directly influence the deposition rate, film composition, crystallinity, and surface morphology. dtu.dkoaepublish.com

Temperature: The substrate temperature is a dominant factor in the deposition process. oaepublish.com For MOCVD of calcium fluoride (CaF₂) films from a Ca(hfa)₂ precursor, the deposition rate generally follows an Arrhenius-type behavior, where the rate increases with temperature within a specific range. researchgate.net This is due to the enhanced thermal energy available for the decomposition of the precursor and the surface reactions. oaepublish.comnajah.edu However, there exists an optimal temperature window, often referred to as the "ALD window" in atomic layer deposition. acs.org Below this window, the reaction kinetics are too slow, leading to low growth rates and poor film quality. Above this window, the precursor may undergo thermal decomposition in the gas phase or on the surface, leading to a continuous, uncontrolled Chemical Vapor Deposition (CVD)-like growth, which compromises the self-limiting nature of ALD and can increase impurity incorporation. acs.org

Studies on related fluorinated precursors have shown that water assistance can significantly impact the effect of temperature. For instance, in the MOCVD of CaF₂, the presence of water vapor was observed to increase the deposition rate and lower the activation energy for the film deposition process at temperatures below 500°C. researchgate.net

The interplay between these parameters determines the final properties of the deposited film.

Table 1: Impact of Process Parameters on Film Characteristics

| Parameter | Effect of Increasing the Parameter | Potential Issues if Not Optimized |

|---|---|---|

| Substrate Temperature | Increases reaction kinetics and deposition rate (within a specific range). researchgate.netoaepublish.com Can improve crystallinity. | Too Low: Slow growth, poor film quality, precursor condensation. Too High: Precursor decomposition, loss of self-limiting growth (in ALD), increased impurity levels. acs.org |

| Precursor Pulse Time (ALD) | Ensures complete saturation of surface reactive sites, leading to maximum growth per cycle. | Too Short: Incomplete surface coverage, low deposition rate. Too Long: Inefficient process, potential for side reactions if purge is inadequate. |

| Purge Time (ALD) | Removes unreacted precursor and by-products. acs.org | Too Short: Unwanted CVD reactions, high film contamination, loss of thickness control. acs.org |

Mechanistic Investigations of Film Formation and Precursor Decomposition

Understanding the fundamental chemical and physical processes that occur during deposition is essential for optimizing film properties and developing new materials. Mechanistic investigations focus on what happens to the this compound precursor from the moment it enters the reactor until it becomes part of the solid film.

Gas-Phase Photolysis and Luminescence Studies of Precursor Fragments

Gas-phase studies are crucial for understanding the intrinsic stability and decomposition pathways of the precursor molecule before it reaches the substrate. ucla.edu Techniques such as laser-induced photolysis coupled with luminescence spectroscopy and time-of-flight mass spectrometry (TOF-MS) are powerful tools for this purpose. ucla.edu

In a typical experiment, a pulsed laser operating at a specific wavelength (e.g., 308 nm) irradiates the vapor of the organometallic precursor. ucla.edu The laser energy can break the chemical bonds within the precursor molecule (photolysis), creating various reactive fragments. ucla.edu Some of these fragments may be in an excited electronic state and will emit light (luminescence) as they relax. By analyzing the spectrum of this emitted light, researchers can identify the specific emitting species, such as atomic metal or ligand fragments. ucla.edu

TOF-MS serves as a complementary technique that can detect both emitting and non-emitting species. ucla.edu It separates ions based on their mass-to-charge ratio, allowing for the identification of a wide range of photofragments, including metal atoms, partially dissociated ligands, and monoligated complexes. ucla.edu While specific studies on the gas-phase photolysis of this compound are not as widely published as those for transition metal analogues like Cu(hfac)₂, the principles are directly applicable. For Cu(hfac)₂, such studies have successfully identified atomic Cu, Cu₂, and dissociated ligand fragments in the gas phase, providing insight into the initial bond-breaking events that lead to film deposition. ucla.edu

Surface Reaction Pathways and Growth Mechanisms in ALD and CVD

Once the precursor molecule adsorbs onto the substrate surface, a series of complex reactions occur that lead to film growth. najah.edu The specific reaction pathway depends heavily on the deposition technique (ALD or CVD), the substrate material, the temperature, and the co-reactants used. researchgate.netacs.org

In CVD: The precursor adsorbs on the heated surface and undergoes thermal decomposition. For Ca(hfa)₂, this process involves the breaking of the metal-oxygen bonds, leading to the formation of a calcium-containing solid and the release of volatile by-products derived from the hfac ligand. najah.edu The growth is continuous as long as the precursor is supplied to the hot surface.

In ALD: The mechanism is a cyclical process designed for atomic-level control. acs.org

Precursor Pulse: The this compound precursor is introduced into the reactor and chemisorbs onto the substrate. The reaction is self-limiting, meaning it stops once all available surface reactive sites (like hydroxyl groups, -OH) are occupied.

Purge: Excess precursor and any gas-phase by-products are purged from the chamber with an inert gas. acs.org

Co-reactant Pulse: A second precursor, often an oxidizing or reducing agent like water (H₂O) or ozone (O₃), is pulsed into the chamber. oaepublish.com This co-reactant reacts with the ligand of the adsorbed precursor layer, forming the desired material (e.g., CaO or CaF₂) and releasing the remaining ligand fragments as volatile by-products.

Purge: The volatile by-products and excess co-reactant are purged, leaving a fresh surface ready for the next cycle.

The presence of co-reactants like water can fundamentally alter the surface chemistry. Studies on related MOCVD processes have shown that water can facilitate the removal of fluorinated ligands, increasing the deposition rate of metal fluorides. researchgate.net

Analysis of By-products and Their Influence on Film Purity and Microstructure

The by-products generated during the surface reactions play a critical role in determining the final purity and quality of the deposited film. najah.edu Incomplete removal of by-products can lead to their incorporation into the growing film as impurities, which can degrade its electrical, optical, and structural properties. sigmaaldrich.com

The primary by-products from the decomposition of this compound are expected to be derivatives of the hexafluoroacetylacetonate ligand (Hhfac) and its fragments. In processes involving water as a co-reactant, the protonated ligand (Hhfac) is a common volatile by-product.

The effective removal of these by-products is a key challenge. In ALD, the purge steps are designed specifically for this purpose. acs.org In some advanced ALD processes for related metal-hfac precursors, such as Pd(hfac)₂, it has been found that a simple H₂ plasma co-reactant step was insufficient to remove all carbon-containing species from the surface. tue.nl This resulted in films with significant carbon contamination (>10 at. %) and high electrical resistivity. tue.nl To solve this, a three-step (ABC-type) process was developed where an O₂ plasma pulse was added after the H₂ plasma pulse. The O₂ plasma effectively removed the residual carbon contaminants, resulting in palladium films of nearly 100% purity. tue.nl This demonstrates the importance of analyzing by-products and their surface residues to devise strategies for their complete removal, thereby enhancing film purity and performance.

Coordination Chemistry and Ligand Effects in Calcium Hexafluoroacetylacetonate Systems

Electronic Effects of Electron-Withdrawing Fluorine Substituents on Ligand Properties

The hexafluoroacetylacetonate (hfac) ligand, a derivative of acetylacetone (B45752), features trifluoromethyl groups (CF₃) in place of the methyl groups. wikipedia.org These highly electronegative fluorine atoms exert a significant electron-withdrawing inductive effect, which profoundly influences the electronic properties of the ligand and its coordination complexes. This effect enhances the acidity of the parent β-diketone, hexafluoroacetylacetone (B74370) (hfacH), making it a stronger proton donor compared to acetylacetone. escholarship.org

The electron-withdrawing nature of the CF₃ groups decreases the electron density on the oxygen donor atoms of the hfac ligand. This reduction in electron-donating capability, in turn, increases the Lewis acidity of the corresponding metal complexes, such as calcium hexafluoroacetylacetonate, compared to their acetylacetonate (B107027) counterparts. wikipedia.org The increased Lewis acidity makes the metal center more susceptible to nucleophilic attack, a crucial factor in the reactivity of these complexes.

Furthermore, the fluorine substitution impacts the spectroscopic properties of the resulting complexes. For instance, in the infrared spectra of free β-diketones, the O-H stretching vibration of the enol form is shifted to lower wavenumbers with increasing fluorine substitution, correlating with increased enol acidity. escholarship.org

Chelate Ring Stability and Delocalized Bonding Characteristics

The bonding within the chelate ring exhibits delocalized π-electron characteristics. wikipedia.orgresearchgate.net The C₃O₂ portion of the coordinated hfac ligand is essentially planar, and the bonding can be described as having aromatic character. wikipedia.org This delocalization of electrons over the chelate ring contributes to its stability. The electron-withdrawing CF₃ groups in the hfac ligand can influence the extent of this delocalization.

Influence of Ancillary Ligands on Coordination Number and Geometry

The coordination chemistry of calcium is highly flexible, with coordination numbers typically ranging from six to nine, with seven and eight being common. researchgate.netnih.gov In the case of this compound, the coordination environment of the calcium ion is significantly influenced by the presence of ancillary (or auxiliary) ligands. Due to the large ionic radius of Ca²⁺, simple bis(hexafluoroacetylacetonate) calcium is coordinatively unsaturated and tends to form oligomeric or polymeric structures. nih.govacs.org

To achieve stable, mononuclear complexes with enhanced volatility, which is crucial for applications like chemical vapor deposition, ancillary ligands are often introduced. These ligands coordinate to the calcium center, satisfying its coordination sphere. Common ancillary ligands include polyethers, such as triglyme (B29127) and 18-crown-6, and silyl (B83357) ethers. nih.govnih.govrsc.org

The addition of these ancillary ligands directly impacts the coordination number and geometry of the calcium center. For example, in the presence of 18-crown-6, dinuclear calcium β-diketonate complexes can form. nih.govrsc.org The use of silyl ether ligands has been shown to produce monomeric this compound complexes with hepta- or octa-coordination states. nih.govacs.orgnih.gov The specific coordination geometry adopted (e.g., dodecahedral or square antiprismatic for an eight-coordinate complex) is determined by the steric and electronic properties of both the hfac and the ancillary ligands. researchgate.net

Table 1: Examples of Ancillary Ligands and Their Effect on Calcium β-diketonate Complexes

| Ancillary Ligand | Resulting Complex Type | Reference |

|---|---|---|

| 18-crown-6 | Dinuclear | nih.govrsc.org |

| Triglyme | Mononuclear | nih.govrsc.org |

| Silyl ethers | Mononuclear | nih.govacs.orgnih.gov |

| Tetrahydrofuran (THF) | Mononuclear | nih.govrsc.org |

Ligand Exchange Dynamics and Their Implications for Precursor Reactivity

Ligand exchange reactions are fundamental to the reactivity of metal complexes, including this compound, particularly in processes like chemical vapor deposition and catalysis. nih.gov The lability of the ligands, meaning the ease with which they can be replaced by other ligands, is a critical factor.

The dynamics of ligand exchange in solution can be complex and are influenced by several factors, including the nature of the metal ion, the exchanging ligands, and the solvent. For calcium complexes, which are generally labile, ligand exchange is typically a rapid process. rsc.org The presence of electron-withdrawing groups on the hfac ligand can affect the lability of the metal-ligand bond.

In the context of precursor reactivity, for example in atomic layer etching, the hexafluoroacetylacetonate ligand can substitute other ligands, such as fluoride (B91410), on a metal surface to form volatile metal acac products. acs.org The dynamics of this exchange are crucial for the efficiency and control of the etching process. The exchange process can be influenced by the presence of other species in the system. For instance, studies on other metal systems have shown that the presence of ions like calcium can alter the rates and mechanisms of ligand exchange reactions. rsc.org Understanding these dynamics is essential for designing and optimizing the performance of this compound as a precursor in various applications.

Future Research Directions and Emerging Applications

Development of Next-Generation Calcium Hexafluoroacetylacetonate Precursors with Enhanced Performance

The quest for improved thin film quality and deposition efficiency fuels the development of new generations of this compound precursors. Research in this area is concentrated on modifying the molecular structure of the precursor to enhance its volatility, thermal stability, and reactivity. These modifications are critical for achieving lower deposition temperatures, which is particularly important for temperature-sensitive substrates, and for improving the purity and uniformity of the deposited films. The introduction of different ligands or the synthesis of heterometallic precursors containing calcium are promising strategies being explored to fine-tune the precursor's properties for specific applications.

Exploration of Novel Deposition Techniques and Substrates for Functional Materials

While chemical vapor deposition (CVD) and atomic layer deposition (ALD) are established techniques for depositing thin films from this compound, researchers are actively exploring novel deposition methods to overcome existing limitations. Techniques such as pulsed-CVD and plasma-enhanced ALD are being investigated to achieve better control over film growth and to deposit high-quality films at even lower temperatures. A significant area of interest is the deposition of functional calcium-containing materials onto flexible and three-dimensional substrates, opening up possibilities for flexible electronics and conformal coatings. One innovative approach involves using a fixed shadow mask with a rotating carrier plate to create films with customized thickness profiles, a method well-suited for mass production. mdpi.com

Advanced In-Situ Characterization Techniques for Understanding Film Growth Kinetics

A deep understanding of the chemical and physical processes that occur during film deposition is crucial for optimizing the properties of the final material. Advanced in-situ characterization techniques are indispensable tools for studying the kinetics of film growth in real-time. gatech.edu Techniques such as in-situ X-ray diffraction (XRD), solid-state NMR, and in-situ scanning or transmission electron microscopy (SEM/TEM) provide invaluable insights into phase evolution, local atomic structure, and morphological changes during the deposition process. gatech.edu This fundamental understanding allows for precise control over the film's microstructure and properties, leading to the development of materials with tailored functionalities.

Integration of this compound-Derived Materials into Advanced Electronic, Optical, and Energy Devices

The unique properties of calcium-containing thin films, such as high dielectric constant, optical transparency, and ionic conductivity, make them highly attractive for a wide range of advanced applications. Research is focused on integrating these materials, derived from this compound, into next-generation electronic devices like high-k gate dielectrics in transistors and memory components. In the realm of optics, these films are being explored for anti-reflective coatings and as components in light-emitting diodes (LEDs). americanelements.com Furthermore, the potential of calcium-based materials in energy storage and conversion systems, such as solid-state batteries and fuel cells, is a burgeoning area of investigation. The emerging role of mitochondrial calcium levels in cellular processes also hints at potential future applications in the biomedical field. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing calcium hexafluoroacetylacetonate, and how is its purity characterized?

this compound dihydrate (Ca(hfac)₂·2H₂O) is typically synthesized via ligand substitution reactions involving calcium salts and hexafluoroacetylacetone (Hhfac). Key characterization methods include:

Q. How does the thermal stability of this compound influence its suitability as a precursor for thin-film deposition?

The compound sublimes at 180°C under reduced pressure, making it viable for vapor-phase deposition techniques. However, its decomposition at 230–240°C necessitates controlled heating rates and inert atmospheres to avoid ligand fragmentation, which could introduce impurities like CaF₂ . TGA coupled with mass spectrometry is recommended to monitor decomposition pathways .

Q. What analytical techniques are critical for verifying the stoichiometry and oxygen content in this compound-derived films?

- Rutherford backscattering spectroscopy (RBS) quantifies elemental ratios (e.g., Ca:F:O) in films, achieving sensitivity down to 2 at% for oxygen .

- X-ray diffraction (XRD) identifies crystalline phases (e.g., CaF₂ vs. CaO impurities) .

Advanced Research Questions

Q. How can atomic layer deposition (ALD) parameters be optimized using this compound to achieve stoichiometric CaF₂ films?

- Temperature : 300°C is optimal for ligand removal and CaF₂ formation, as lower temperatures retain organic residues .

- Reactant sequence : Alternating pulses of Ca(hfac)₂ and ozone (O₃) yield films with <5 at% oxygen. Excessive O₃ exposure may oxidize fluorine ligands, requiring precise timing .

- Growth rate : A deposition rate of 0.3 Å/cycle balances film uniformity and process efficiency .

Q. What mechanisms govern the ligand decomposition of this compound during chemical vapor deposition (CVD)?

Thermal decomposition involves stepwise ligand dissociation:

Q. How do crown ether adducts enhance the volatility of this compound, and what are their structural implications?

Crown ethers (e.g., 18-crown-6) coordinate with Ca²⁺, stabilizing the complex and lowering sublimation temperatures. X-ray crystallography confirms monomeric structures in adducts like [Ca(hfac)(crown ether)], which exhibit improved solubility in nonpolar solvents for solution-phase processing .

Q. What methodologies address contradictions in reported oxygen content in ALD-derived CaF₂ films?

Discrepancies arise from residual OH⁻ groups in precursor ligands or incomplete O₃ purging. Mitigation strategies include:

- Precursor fluorination : Post-deposition treatment with Hhfac reduces oxygen via ligand exchange .

- Ultrahigh vacuum (UHV) systems : Minimize ambient moisture contamination during deposition .

Q. How can researchers safely handle this compound given its hygroscopic and decomposition hazards?

- Storage : Anhydrous conditions (argon glovebox) prevent hydrolysis.

- Decomposition products : Use fume hoods with HEPA filters to capture volatile fluorides (e.g., HF).

- Emergency protocols : Immediate rinsing with water for skin/eye contact and activated charcoal for spill containment .

Methodological Recommendations

- For ALD/CVD : Pair Ca(hfac)₂ with strong oxidizers (O₃) and optimize pulse durations using quartz crystal microbalance (QCM) feedback .

- For analytical consistency : Cross-validate RBS with X-ray photoelectron spectroscopy (XPS) to resolve oxygen-content disputes .

- For synthesis : Recrystallize from dry tetrahydrofuran (THF) to remove hydrated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.